molecular formula C21H26N4O3 B1201827 2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester

2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester

Cat. No. B1201827
M. Wt: 382.5 g/mol
InChI Key: VIUDPZBXTYZPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester is a quinoxaline derivative.

Scientific Research Applications

Reactions with Nucleophiles

The compound's interaction with nucleophiles has been studied, showing that it can undergo various substitution reactions. For instance, Grignard reagents preferentially attack the sulfur atom in related compounds, leading to the formation of sulfides, which can be further oxidized to sulfoxides. This demonstrates the compound's reactive versatility in organic synthesis (Iijima & Kyo, 1989).

Green Synthesis Processes

A green and efficient procedure for synthesizing derivatives related to this compound has been developed, highlighting the environmental benefits and simplicity of the synthesis process. This method underscores the importance of eco-friendly approaches in the chemical synthesis of complex molecules (Lei, Ma, & Hu, 2011).

Cyclization Reactions

The compound's framework has been used in cyclization reactions, leading to the formation of various heterocyclic structures. These reactions are significant in the field of medicinal chemistry, as they provide a pathway to synthesize potential pharmaceuticals (Uchiyama, Ono, Hayashi, & Narasaka, 1998).

Formation of Complex Heterocycles

Studies have shown that compounds similar to 2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester can be used to synthesize complex heterocycles. These heterocycles are crucial in drug discovery and the development of new materials (Ukhin, Suponitskii, Gribanova, Belousova, & Shepelenko, 2010).

properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

hexyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate

InChI

InChI=1S/C21H26N4O3/c1-2-3-4-7-12-28-21(26)16(15-22)19-20(25-10-13-27-14-11-25)24-18-9-6-5-8-17(18)23-19/h5-6,8-9,16H,2-4,7,10-14H2,1H3

InChI Key

VIUDPZBXTYZPHE-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCOCC3

Canonical SMILES

CCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester
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2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester

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